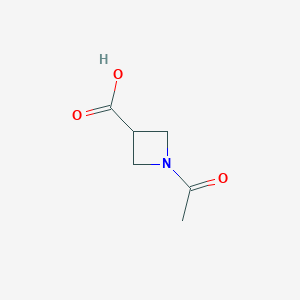

1-Acetyl-3-azetidinecarboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-acetylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWJZEMJJMOQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97628-91-6 | |

| Record name | 1-acetylazetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Synthetic Routes

1-Acetyl-3-azetidinecarboxylic Acid can be synthesized through several methods, with one common approach involving the reaction of aminoacetic acid with acetyl chloride. This reaction produces 1-acetyl-3-azetidinium chloride, which can then be converted to the acid form using a base.

Industrial Production

In industrial settings, large-scale synthesis often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity of the compound. These optimized reaction conditions are crucial for producing the compound efficiently and economically.

Types of Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : Converts the compound into corresponding ketones or carboxylic acids.

- Reduction : Can produce amines or alcohols.

- Substitution : The azetidine ring can participate in nucleophilic substitution reactions, leading to various derivatives.

Applications in Scientific Research

This compound has a multitude of applications across various fields:

Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of pharmaceuticals. Its structural features make it valuable for creating drugs with specific therapeutic effects. For instance, it has been utilized in synthesizing compounds with potential anticancer properties and other therapeutic agents .

Biochemical Research

Due to its ability to interact with biological macromolecules, this compound is used in biochemical studies aimed at understanding enzyme mechanisms and cellular processes. Its role as an inhibitor or modulator provides insights into metabolic pathways and disease mechanisms.

Material Science

In material science, the compound's unique properties have led to its exploration as a building block for polymers and other materials. Its ability to undergo various chemical transformations makes it suitable for developing advanced materials with tailored properties.

Case Study 1: Anticancer Applications

A study investigated the use of this compound derivatives in targeting cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects against prostate cancer cells, highlighting the potential for developing new anticancer therapies based on this compound .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in metabolic disorders using this compound. The findings demonstrated that the compound effectively inhibited enzyme activity, suggesting its potential use in treating metabolic diseases .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and characterizing 1-Acetyl-3-azetidinecarboxylic Acid?

- Synthesis: The compound (CAS 97628-91-6, C₆H₉NO₃) can be synthesized via acetylation of 3-azetidinecarboxylic acid using acetyl chloride or anhydride under anhydrous conditions. Purification typically involves recrystallization or chromatography to achieve ≥95% purity .

- Characterization: Confirm structure using:

- NMR spectroscopy (¹H and ¹³C) to verify acetyl and azetidine ring protons/carbons.

- Mass spectrometry (ESI-MS) to validate molecular weight (155.14 g/mol) .

- HPLC with UV detection (λ ~210 nm) to assess purity .

Q. What safety protocols are critical when handling this compound?

- PPE: Use safety goggles, impervious gloves, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation .

- First Aid:

- Eye/Skin Exposure: Flush with water for 15 minutes; seek medical attention if irritation persists .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the acetyl group influence the compound’s reactivity compared to unmodified 3-azetidinecarboxylic acid?

- The acetyl group reduces the carboxylic acid’s acidity (pKa ~5–6 vs. ~2–3 for unmodified analogs) by electron-withdrawing effects, altering solubility and nucleophilicity. Reactivity can be tested via:

- pH-dependent stability assays (e.g., hydrolysis in buffered solutions).

- Nucleophilic substitution reactions with amines or alcohols to probe functional group accessibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Approach:

- Conduct accelerated stability studies (e.g., 25°C/60% RH, 40°C/75% RH) with HPLC monitoring.

- Compare degradation products (e.g., free carboxylic acid) using LC-MS.

- Validate findings with kinetic modeling (Arrhenius equation) to predict shelf-life .

Q. What computational strategies can predict the compound’s metabolic stability in drug discovery contexts?

- In Silico Tools:

- Density Functional Theory (DFT): Calculate bond dissociation energies to predict hydrolysis susceptibility.

- Molecular Dynamics (MD): Simulate interactions with metabolic enzymes (e.g., esterases).

- Experimental Validation: Pair computational results with in vitro microsomal assays (human/rat liver microsomes) to quantify metabolic half-life .

Q. How can structural modifications enhance the compound’s application in peptidomimetic drug design?

- Design Framework:

- Replace the acetyl group with bioisosteres (e.g., trifluoroacetyl) to modulate lipophilicity.

- Introduce substituents to the azetidine ring (e.g., methyl groups) to improve conformational rigidity.

- Validation:

- Use circular dichroism (CD) to assess secondary structure mimicry.

- Test binding affinity via surface plasmon resonance (SPR) with target proteins .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Challenges: Low-abundance impurities (e.g., deacetylated byproducts) may co-elute with the parent compound.

- Solutions:

- Optimize UHPLC-MS/MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water).

- Apply principal component analysis (PCA) to chromatographic data for impurity profiling .

Data Presentation and Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.